(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dichlorobenzyl group, an isopropyl group, and a butyramide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 3,4-Dichlorobenzyl Chloride: This intermediate is prepared by chlorinating 3,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of the Amine Intermediate: The 3,4-dichlorobenzyl chloride is then reacted with isopropylamine to form the corresponding amine intermediate.
Coupling with 3-Methylbutyric Acid: The amine intermediate is then coupled with 3-methylbutyric acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl Chloride: A precursor used in the synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide.
2,4-Dichlorobenzyl Alcohol: A related compound with similar structural features but different functional groups.
N-Isopropyl-3-methylbutyramide: A compound with a similar amide moiety but lacking the dichlorobenzyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can serve as a versatile intermediate and exhibit specific biological activities not found in similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-5-6-12(16)13(17)7-11/h5-7,9-10,14H,8,18H2,1-4H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRYWCOBIGKQKG-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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